REACTION_SMILES
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[CH3:15][CH2:16][OH:17].[ClH:14].[F:1][CH:2]([O:3][c:4]1[n:5][cH:6][c:7]([N+:10]([O-:11])=[O:12])[cH:8][cH:9]1)[F:13].[Fe:18]>>[F:1][CH:2]([O:3][c:4]1[n:5][cH:6][c:7]([NH2:10])[cH:8][cH:9]1)[F:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(OC(F)F)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
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Type
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product
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Smiles
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Nc1ccc(OC(F)F)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |